6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with the molecular formula C6H9N3O2 . It is also known as 6-Amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecule also contains two methyl groups attached to the 1 and 5 positions of the ring, and an amino group attached to the 6 position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 155.16 . The compound is a solid and has a pale beige color .Scientific Research Applications
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Synthesis and Reactivity of 1,5-Naphthyridine Derivatives
- Field : Medicinal Chemistry
- Application : These heterocycles are significant in medicinal chemistry as many exhibit a variety of biological activities .
- Methods : The synthesis of 1,5-naphthyridines involves various strategies followed by reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- Results : The properties and applications of these heterocycles have been studied over the past 18 years .
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Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
6-amino-1,5-dimethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(7)9(2)6(11)8-5(3)10/h7H2,1-2H3,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZFMHOUKUBDHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407809 | |
Record name | ZINC02576756 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
CAS RN |
63959-47-7 | |
Record name | ZINC02576756 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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